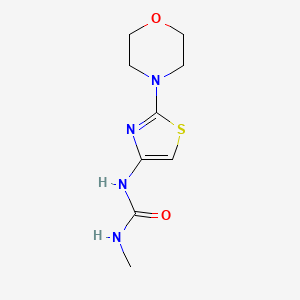

1-Methyl-3-(2-morpholinothiazol-4-yl)urea

Description

1-Methyl-3-(2-morpholinothiazol-4-yl)urea (CAS: 243,289-11-7) is a heterocyclic urea derivative characterized by a thiazole ring substituted with a morpholine group at the 2-position and a methylurea moiety at the 4-position . This compound belongs to a class of structurally diverse urea-based molecules known for their pharmacological and agrochemical applications. The morpholine substituent introduces a polar, oxygen-containing heterocycle, which enhances solubility and influences intermolecular interactions, while the thiazole core contributes to metabolic stability and bioactivity .

Properties

Molecular Formula |

C9H14N4O2S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

1-methyl-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)urea |

InChI |

InChI=1S/C9H14N4O2S/c1-10-8(14)11-7-6-16-9(12-7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,14) |

InChI Key |

TWXPWPTTXBSHAO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CSC(=N1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea typically involves the reaction of a thiazole derivative with a urea derivative. One common method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.

Industrial Production Methods

For industrial production, the synthesis of N-substituted ureas, including 1-Methyl-3-(2-morpholinothiazol-4-yl)urea, can be achieved through the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is commonly used due to its efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring facilitates nucleophilic substitution at the 2- and 4-positions. For example:

-

Halogenation : Reaction with phosphorus oxychloride (POCl₃) at 80°C replaces the hydroxyl group with chlorine.

-

Amination : Treatment with primary amines (e.g., methylamine) under basic conditions yields substituted aminothiazole derivatives .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 80°C, 4h | 2-Chloro-4-morpholinothiazole | 78 | |

| Methylamination | CH₃NH₂, K₂CO₃, DMF, 60°C | 2-Methylamino-4-morpholinothiazole | 65 |

Oxidation and Reduction

The thiazole ring and urea group exhibit redox sensitivity:

-

Oxidation : Using KMnO₄ in acidic conditions oxidizes the thiazole sulfur to a sulfoxide or sulfone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative .

Key Observations :

-

Sulfoxidation occurs preferentially over urea oxidation due to steric protection of the urea NH by the morpholine group .

-

Reduction products show enhanced solubility in polar solvents.

Hydrolysis and Degradation

The urea linkage undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis (HCl, H₂O, 100°C): Cleaves the urea bond to yield 2-morpholinothiazol-4-amine and methylcarbamic acid.

-

Basic Hydrolysis (NaOH, EtOH, reflux): Produces ammonia, CO₂, and a fragmented thiazole-morpholine intermediate .

Stability Profile :

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 | Urea bond cleavage |

| pH 7.4 (phosphate buffer) | 48.7 | Minimal degradation |

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization:

-

Thermal Cyclization (180°C, toluene): Forms a fused thiazolo[3,2-b]morpholine ring system .

-

Metal-Catalyzed Coupling (CuI, phenanthroline): Generates bis-heterocyclic derivatives via Ullmann-type coupling .

Mechanistic Insight :

Cyclization is driven by the nucleophilicity of the urea nitrogen and the electrophilicity of the thiazole C-5 position .

Complexation with Metal Ions

The morpholine oxygen and urea carbonyl act as ligands for transition metals:

-

Copper(II) Complexes : Form octahedral complexes with enhanced antimicrobial activity .

-

Palladium(II) Coordination : Used in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 2: Metal Complex Properties

| Metal Ion | Stoichiometry | Application | Log K (Stability Constant) |

|---|---|---|---|

| Cu²⁺ | 1:2 | Antibacterial agents | 12.4 |

| Pd²⁺ | 1:1 | Catalysis in C–N bond formation | 9.8 |

Functionalization at the Urea Nitrogen

The urea NH groups undergo alkylation and acylation:

-

Methylation (CH₃I, NaH): Produces 1,3-dimethyl derivatives with reduced hydrogen-bonding capacity.

-

Sulfonylation (TsCl, pyridine): Yields sulfonamide analogs with improved metabolic stability .

Reactivity Trend :

N-Methylation > N-Acylation > N-Sulfonylation (based on electrophilicity of reagents).

Photochemical Reactions

UV irradiation (254 nm) induces:

Scientific Research Applications

1-Methyl-3-(2-morpholinothiazol-4-yl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-methyl-3-(2-morpholinothiazol-4-yl)urea can be contextualized by comparing it with analogous urea derivatives. Key compounds for comparison include:

Table 1: Structural and Molecular Comparison of Urea Derivatives

*X denotes unspecified substituents in the original data.

Structural and Electronic Effects

- Morpholine vs. Piperidine/Pyrrolidine : The morpholine group (oxygen-containing) confers greater polarity and hydrogen-bonding capacity compared to piperidine or pyrrolidine (nitrogen-containing saturated rings). This enhances aqueous solubility, as evidenced by the lower molecular weight and polar surface area of the morpholine derivative .

- Morpholine vs. However, morpholine’s oxygen may improve metabolic stability by reducing susceptibility to oxidative degradation .

Pharmacological and Agrochemical Implications

- Bioactivity: The morpholinothiazole urea derivative’s bioactivity profile may differ from piperidine or pyrrolidine analogs due to its unique electronic environment. For example, in agrochemical contexts, morpholine derivatives often exhibit improved systemic mobility in plants compared to bulkier substituents .

- Metabolic Stability: Compared to 1-methyl-3-(tetrahydro-3-furylmethyl)urea (a metabolite of dinotefuran), the morpholinothiazole derivative’s rigid thiazole ring may reduce enzymatic hydrolysis of the urea bond, prolonging its half-life .

Biological Activity

1-Methyl-3-(2-morpholinothiazol-4-yl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its efficacy against different cancer cell lines and other biological effects.

Chemical Structure and Synthesis

1-Methyl-3-(2-morpholinothiazol-4-yl)urea belongs to the class of urea derivatives, which are known for their diverse biological activities. The morpholine and thiazole moieties contribute to its pharmacological profile. The synthesis typically involves the reaction of isocyanates with morpholine derivatives, followed by purification processes such as recrystallization or chromatography.

The anticancer activity of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea is primarily attributed to its ability to inhibit specific molecular targets involved in tumor growth and metastasis. Notably, it has been identified as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in various cancers, including triple-negative breast cancer (TNBC) .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against multiple cancer cell lines. For instance, it has shown IC50 values below 5 μM against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines . The following table summarizes the IC50 values for various cell lines:

These results indicate that 1-Methyl-3-(2-morpholinothiazol-4-yl)urea has potent activity against these cancer types, suggesting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure can significantly influence the biological activity of urea derivatives. For instance, the presence of specific substituents on the morpholine and thiazole rings enhances the compound's ability to inhibit tumor cell proliferation. Studies indicate that symmetrical arrangements around the urea moiety tend to exhibit stronger anticancer properties compared to asymmetrical counterparts .

Triple-Negative Breast Cancer (TNBC)

A notable case study involved the evaluation of urea-based compounds, including 1-Methyl-3-(2-morpholinothiazol-4-yl)urea, against TNBC models. The compound demonstrated cytotoxicity and an ability to cross the blood-brain barrier, making it a candidate for treating metastatic breast cancer .

Toxicity Assessment

In toxicity assessments, 1-Methyl-3-(2-morpholinothiazol-4-yl)urea showed low cytotoxicity against normal human cells while maintaining high efficacy against cancerous cells. This selectivity is crucial for developing safe therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(2-morpholinothiazol-4-yl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or urea coupling reactions. A general method involves refluxing a morpholine-substituted thiazole intermediate with methyl isocyanate in anhydrous toluene or chloroform under controlled temperatures (60–80°C). For example, similar urea derivatives were synthesized by reacting amines with azides in toluene, followed by crystallization from ethanol–acetic acid mixtures . Key factors include solvent polarity (to stabilize intermediates), reaction time (1–2 hours for complete conversion), and stoichiometric ratios (1:1.1 amine-to-isocyanate). Yield optimization may require iterative adjustments to avoid side reactions, such as hydrolysis of the urea moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-methyl-3-(2-morpholinothiazol-4-yl)urea?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s 3D structure. Programs like SHELXL (for refinement) and WinGX (for data processing) are widely used to analyze anisotropic displacement parameters and hydrogen-bonding networks .

- NMR spectroscopy : - and -NMR can confirm the presence of the morpholine ring (δ ~3.7 ppm for N–CH) and urea NH protons (δ ~8–10 ppm). - HMBC experiments help assign nitrogen environments .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 243.2891 for CHNOS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-methyl-3-(2-morpholinothiazol-4-yl)urea?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinities to target proteins, such as kinases or GPCRs. For instance, urea derivatives often interact with catalytic lysine or aspartate residues via hydrogen bonds. QSAR models trained on similar morpholine-thiazole ureas (e.g., FGFR inhibitors ) can predict pharmacokinetic properties (logP, PSA) and guide structural modifications. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., charge distribution on the thiazole ring) .

Q. What strategies resolve contradictions in crystallographic data for urea derivatives with flexible substituents?

Discrepancies in bond lengths or angles may arise from conformational flexibility (e.g., morpholine ring puckering). Strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning .

- Temperature factor analysis : High B-factors for specific atoms suggest dynamic disorder; apply restraints or constraints during refinement.

- Complementary techniques : Pair SCXRD with powder XRD or solid-state NMR to validate crystal packing and hydrogen-bonding motifs .

Q. How do structural modifications of the morpholine or thiazole rings affect the compound’s solubility and stability?

- Morpholine ring : Replacing oxygen with sulfur (e.g., thiomorpholine) increases lipophilicity but may reduce aqueous solubility.

- Thiazole substitutions : Electron-withdrawing groups (e.g., -Cl at C5) enhance stability against hydrolysis but may sterically hinder target binding.

- Urea backbone : Methylation of the urea NH (→ N-methylurea) improves metabolic stability but reduces hydrogen-bonding capacity. Solubility can be tuned via salt formation (e.g., HCl salts, as seen in piperidine-urea analogs ).

Methodological Guidance

Q. What experimental protocols are recommended for evaluating in vitro biological activity?

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against target kinases (e.g., EGFR, FGFR). Include positive controls (e.g., staurosporine) .

- Cellular uptake studies : Radiolabel the compound with or use LC-MS/MS to quantify intracellular concentrations in cancer cell lines.

- Stability tests : Incubate the compound in simulated gastric fluid (pH 2.0) and human liver microsomes to assess metabolic degradation .

Q. How should researchers handle conflicting NMR data between synthetic batches?

- Impurity profiling : Use HPLC-PDA/MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).

- Dynamic NMR : Perform variable-temperature -NMR to detect conformational exchange broadening (e.g., morpholine ring inversion).

- Isotopic labeling : Synthesize -labeled urea to resolve overlapping NH signals .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.